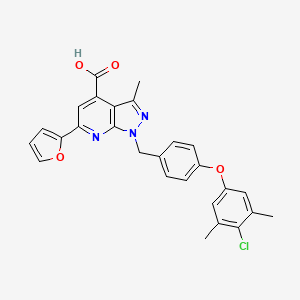

Mcl1-IN-3

Description

Properties

Molecular Formula |

C27H22ClN3O4 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

1-[[4-(4-chloro-3,5-dimethylphenoxy)phenyl]methyl]-6-(furan-2-yl)-3-methylpyrazolo[5,4-b]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C27H22ClN3O4/c1-15-11-20(12-16(2)25(15)28)35-19-8-6-18(7-9-19)14-31-26-24(17(3)30-31)21(27(32)33)13-22(29-26)23-5-4-10-34-23/h4-13H,14H2,1-3H3,(H,32,33) |

InChI Key |

LTAWGVCXLNOXJX-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CDK8-IN-III; CDK8INIII; CDK8 IN III; CDK8IN-III; CDK8-INIII |

Origin of Product |

United States |

Foundational & Exploratory

Structural Basis for Mcl-1 Inhibitor Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy, making it a high-priority target for drug development. The development of small-molecule inhibitors that selectively target Mcl-1 over other Bcl-2 family members (like Bcl-2 and Bcl-xL) is crucial to minimize off-target toxicities. This guide delves into the structural underpinnings of Mcl-1 inhibitor selectivity, featuring the inhibitor Mcl1-IN-3 and using the well-characterized inhibitor S63845 as a detailed case study.

This compound: An Identified Mcl-1 Inhibitor

This compound has been identified as an inhibitor of Mcl-1, originating from patent literature. While detailed structural and comprehensive selectivity data are not extensively available in peer-reviewed publications, the following binding affinities have been reported.

Data Presentation: this compound Binding Affinity

| Compound | Target | Ki (μM) | IC50 (μM) | Method |

| This compound | Mcl-1 | 0.13 | 0.67 | Not Specified |

Data sourced from chemical supplier databases, referencing patent WO2015153959A2.

Due to the limited availability of detailed experimental data for this compound, the remainder of this guide will utilize the potent and highly selective Mcl-1 inhibitor S63845 as a case study to illustrate the principles of selectivity, structural interactions, and the experimental protocols used for characterization.

Case Study: S63845 - A Paradigm of Mcl-1 Selectivity

S63845 is a clinical-stage inhibitor that demonstrates sub-nanomolar affinity for Mcl-1 and exceptional selectivity over other Bcl-2 family proteins.[1][2][3] This high degree of selectivity is attributed to its optimized interactions with the unique features of the Mcl-1 binding groove.

Data Presentation: S63845 Selectivity Profile

| Compound | Target Protein | Binding Affinity (Kd/Ki, nM) | Method |

| S63845 | Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) |

| Bcl-2 | >10,000 | Fluorescence Polarization (FP) | |

| Bcl-xL | >10,000 | Fluorescence Polarization (FP) |

Data compiled from Kotschy, A. et al. (2016) Nature.[1]

The Structural Basis of S63845's Selectivity for Mcl-1

The high-resolution co-crystal structure of S63845 bound to Mcl-1 (PDB ID: 5LOF) reveals the precise molecular interactions that drive its potency and selectivity.[1][4] Mcl-1, like other pro-survival Bcl-2 family members, possesses a hydrophobic BH3-binding groove on its surface. However, subtle differences in the topography and amino acid composition of this groove are exploited by selective inhibitors like S63845.

The key interactions are:

-

Engagement of Hydrophobic Pockets: The BH3 binding groove contains four key hydrophobic pockets (P1-P4). S63845's aromatic scaffold deeply embeds into the wider and more open P2 pocket of Mcl-1.[1][5] Its terminal trifluoromethyl moiety extends into the P4 pocket, occupying a small hydrophobic region.[1]

-

Salt Bridge Formation: A conserved arginine residue (Arg263) in the Mcl-1 groove serves as a critical anchor point for many inhibitors. S63845 forms a crucial salt bridge with Arg263, a typical interaction for inhibitors of pro-survival Bcl-2 family members.[1]

-

Unique Mcl-1 Topography: The shape and charge distribution of the Mcl-1 binding groove differ from that of Bcl-2 or Bcl-xL. For instance, the P2 pocket in Mcl-1 is wider and shorter compared to that in Bcl-2.[5] S63845 is designed to complement this specific architecture, leading to unfavorable steric or electrostatic interactions with the narrower grooves of other Bcl-2 family members.

Visualization of Mcl-1:S63845 Interaction

The following diagram illustrates the key binding interactions between S63845 and the Mcl-1 protein's BH3 binding groove.

Caption: Key interactions between S63845 and the Mcl-1 binding groove.

Experimental Protocols

Characterizing the binding affinity, kinetics, and thermodynamics of an inhibitor is crucial for understanding its mechanism and selectivity. The following are generalized protocols for key experiments typically used in the development of Mcl-1 inhibitors.

X-Ray Crystallography

This technique provides atomic-level detail of the inhibitor-protein complex, revealing the precise binding mode and interactions.

Methodology:

-

Protein Expression and Purification: Express recombinant human Mcl-1 (typically a truncated construct, e.g., residues 171-321, for better stability and crystallization) in E. coli or another suitable expression system. Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified Mcl-1 protein with a molar excess (e.g., 3-fold) of the inhibitor (e.g., S63845) to ensure saturation of the binding sites.

-

Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) at a constant temperature (e.g., 20°C).

-

Crystal Optimization: Optimize initial crystal hits by refining precipitant concentrations, pH, and other parameters to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals (e.g., using glycerol or ethylene glycol) and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[4]

-

Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell dimensions. Solve the structure using molecular replacement with a known Mcl-1 structure as a search model. Build the inhibitor into the electron density map and refine the model to produce the final co-crystal structure.[4]

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (KD) of the inhibitor.

Methodology:

-

Chip Preparation: Covalently immobilize purified Mcl-1 protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is typically prepared by performing the activation and blocking steps without protein immobilization.[1]

-

Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+). The buffer should contain a small percentage of DMSO to ensure inhibitor solubility, and this should be matched across all samples.

-

Binding Analysis: Inject the different concentrations of the inhibitor over the Mcl-1 and reference flow cells at a constant flow rate.[6] Monitor the change in response units (RU) in real-time to generate sensorgrams for the association phase.

-

Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the protein.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the active cell data. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.

Methodology:

-

Sample Preparation: Prepare the purified Mcl-1 protein and the inhibitor in the exact same, extensively dialyzed buffer to minimize heats of dilution. Determine accurate concentrations of both protein and inhibitor.

-

Instrument Setup: Load the Mcl-1 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the inhibitor from the syringe into the protein solution in the cell. The heat released or absorbed after each injection is measured.

-

Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which is then subtracted from the main experimental data.

-

Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this curve to a suitable binding model (e.g., a single set of sites model) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a novel Mcl-1 inhibitor.

Caption: Workflow for characterizing a selective Mcl-1 inhibitor.

Conclusion

The selective inhibition of Mcl-1 is a promising strategy in cancer therapy. While compounds like this compound have been identified, a thorough understanding of the structural basis of selectivity often requires extensive investigation, as exemplified by the well-characterized inhibitor S63845. The selectivity of these inhibitors arises from their ability to precisely complement the unique topographical and chemical features of the Mcl-1 BH3-binding groove, particularly the P2 pocket, while forming key interactions with residues like Arg263. A multi-faceted experimental approach, combining biochemical binding assays with high-resolution structural biology and biophysical methods, is essential for the successful design and validation of next-generation Mcl-1 inhibitors for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 4. rcsb.org [rcsb.org]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

In Vivo Efficacy of Mcl-1 Inhibition in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells. Its overexpression is associated with tumor progression and resistance to various cancer therapies. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel anticancer agents. This technical guide focuses on the in vivo efficacy of Mcl-1 inhibitors in preclinical xenograft models, providing a comprehensive overview of the available data, experimental methodologies, and the underlying mechanism of action.

While the specific compound "Mcl1-IN-3" is commercially available and referenced in patent literature (WO2015153959A2), there is a notable absence of publicly available in vivo efficacy data for a compound explicitly identified by this name. Therefore, this guide will utilize data from a well-characterized and published Mcl-1 inhibitor, S63845 , as a representative example to illustrate the in vivo potential of targeting Mcl-1.

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

Mcl-1 inhibitors are classified as BH3 mimetics. They function by binding to the BH3-binding groove of the Mcl-1 protein, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim. This inhibition leads to the activation of the intrinsic apoptotic pathway.

Caption: Signaling pathway of Mcl-1 inhibition leading to apoptosis.

In Vivo Efficacy of S63845 in Xenograft Models

S63845 has demonstrated significant anti-tumor activity in various preclinical xenograft models of both hematological malignancies and solid tumors.

Data Presentation: Summary of S63845 In Vivo Efficacy

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 25 mg/kg, i.v., twice weekly | Significant TGI | [1] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 25 mg/kg, i.v., twice weekly | Tumor Regression | [1] |

| NCI-H929 | Multiple Myeloma | 25 mg/kg, i.v., twice weekly | Tumor Regression | [1] |

| KMS-12-BM | Multiple Myeloma | 25 mg/kg, i.v., twice weekly | Tumor Regression | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | 50 mg/kg, i.v., twice weekly | Significant TGI | [1] |

Note: TGI (Tumor Growth Inhibition) indicates a slowing of tumor growth compared to the vehicle control group. Tumor Regression indicates a reduction in tumor size.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below is a generalized experimental protocol based on published studies with Mcl-1 inhibitors.

Xenograft Model Establishment and Drug Administration Workflow

Caption: Generalized workflow for in vivo xenograft studies.

Key Experimental Details

-

Cell Lines: Human cancer cell lines with known Mcl-1 dependence (e.g., MOLM-13, MV4-11, NCI-H929) are cultured under standard conditions.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of the human tumor xenografts.

-

Tumor Implantation: A specific number of cancer cells (e.g., 5-10 x 106) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Drug Formulation and Administration: The Mcl-1 inhibitor is formulated in a suitable vehicle (e.g., a solution of cyclodextrin, DMSO, and saline). Administration is typically via intravenous (i.v.) or oral (p.o.) routes at specified doses and schedules.

-

Endpoint Analysis: The primary endpoint is often tumor growth inhibition or regression. Secondary endpoints can include survival analysis and biomarker studies on excised tumors (e.g., immunohistochemistry for cleaved caspase-3 to confirm apoptosis).

Conclusion

The available preclinical data for Mcl-1 inhibitors, exemplified here by S63845, demonstrate compelling in vivo anti-tumor efficacy across a range of cancer types in xenograft models. These findings underscore the therapeutic potential of targeting the Mcl-1-mediated survival pathway in cancer. While specific in vivo data for "this compound" remains elusive in the public domain, the broader success of other Mcl-1 inhibitors in preclinical models provides a strong rationale for the continued investigation of this class of compounds. Future studies will be crucial to further define the clinical utility of Mcl-1 inhibitors, both as monotherapies and in combination with other anti-cancer agents.

References

Preclinical Pharmacokinetic Profile of Mcl-1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical therapeutic target in oncology. As an anti-apoptotic protein of the Bcl-2 family, its overexpression is implicated in tumor survival and resistance to conventional therapies.[1][2][3] The development of small molecule inhibitors targeting Mcl-1 is a promising strategy, and understanding their pharmacokinetic (PK) profile is paramount for their successful clinical translation. This guide provides an in-depth analysis of the preclinical pharmacokinetics of representative Mcl-1 inhibitors, based on available scientific literature.

While specific data for a compound designated "Mcl1-IN-3" is not publicly available, this document summarizes the pharmacokinetic profiles of several well-characterized preclinical Mcl-1 inhibitors, providing a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the in vivo pharmacokinetic parameters of various Mcl-1 inhibitors from preclinical studies conducted in mice and dogs. These data offer a comparative look at the disposition of these compounds.

Table 1: Intravenous Pharmacokinetic Parameters of Pyrimidine Mcl-1 Inhibitors in Mice [1]

| Compound | Dose (mg/kg) | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) |

| 25 | 20 | 120 | 4.3 | 0.4 |

| 26 | 20 | 2.5 | 0.4 | 1.8 |

| 27 | 20 | 7.9 | 0.8 | 1.2 |

| 29 | 20 | 4.9 | 0.5 | 1.2 |

| 31 | 20 | 2.5 | 0.3 | 1.4 |

| 32 | 20 | 5.4 | 0.5 | 1.1 |

Cl: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life.

Table 2: Intravenous Pharmacokinetic Parameters of Pyrimidine Mcl-1 Inhibitors in Dogs [4]

| Compound | Dose (mg/kg) | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) |

| 25 | 1 | 24 | 2.1 | 1.0 |

| 26 | 1 | 5.2 | 0.6 | 1.4 |

| 27 | 1 | 16 | 1.3 | 0.9 |

| 29 | 1 | 12 | 1.1 | 1.0 |

Cl: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life.

Table 3: Pharmacokinetic Profile of Mcl-1 Inhibitor VU661013 in Mice [5]

| Dose (mg/kg) | Cmax (µM) | AUC (µM*h) |

| 15 | - | - |

| 75 | - | - |

Specific Cmax and AUC values were not provided in the cited abstract, but the study indicated that these doses were sufficient to inhibit murine Mcl-1.

Table 4: Pharmacokinetic Profile of Mcl-1 Inhibitor 47 in Rats [6]

| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng/mL*h) | t1/2 (h) | F (%) |

| IV | 2 | - | - | 1308 | 2.4 | - |

| PO | 10 | 1.3 | 823 | 3165 | 2.9 | 48.4 |

IV: Intravenous; PO: Oral; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t1/2: Half-life; F: Bioavailability.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on standard practices in preclinical drug development.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of an Mcl-1 inhibitor following intravenous and/or oral administration in a relevant preclinical species (e.g., mouse, rat, dog).

Animal Models:

-

Male CD-1 or BALB/c mice (8-10 weeks old)

-

Male Sprague-Dawley rats (250-300 g)

-

Male Beagle dogs (8-12 kg)

Drug Formulation and Administration:

-

Intravenous (IV): The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of saline, PEG400, and Solutol HS 15. The formulation is administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).

-

Oral (PO): The compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose in water. Administration is performed via oral gavage.

Blood Sampling:

-

Following drug administration, serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood is collected from the saphenous vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of the Mcl-1 inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

-

The lower limit of quantification (LLOQ) is established to ensure sensitivity.

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Key PK parameters calculated include:

-

Maximum plasma concentration (Cmax) and time to Cmax (Tmax) for oral administration.

-

Area under the plasma concentration-time curve (AUC).

-

Clearance (Cl).

-

Volume of distribution (Vss).

-

Terminal half-life (t1/2).

-

Bioavailability (F) for oral administration, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

-

III. Visualizations: Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway in Apoptosis Regulation

Mcl-1 is a key regulator of the intrinsic apoptotic pathway.[1] It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitors block this interaction, liberating pro-apoptotic proteins and triggering apoptosis.

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical in vivo pharmacokinetic study.

Caption: Workflow of an in vivo pharmacokinetic study.

IV. Discussion and Future Directions

The preclinical pharmacokinetic data presented for these Mcl-1 inhibitors reveal a range of profiles. For instance, compound 26 demonstrates low clearance in both mice and dogs, a desirable characteristic for maintaining therapeutic concentrations.[1][4] In contrast, compound 25 exhibits high clearance, suggesting rapid elimination.[1][4] The oral bioavailability of compound 47 in rats was moderate, indicating reasonable absorption from the gastrointestinal tract.[6]

These studies highlight the importance of early PK evaluation in the drug discovery process. Key goals for optimizing Mcl-1 inhibitors include achieving low clearance, an adequate volume of distribution, a suitable half-life for the intended dosing regimen, and good oral bioavailability for patient convenience.[1]

Future preclinical studies should continue to focus on:

-

Metabolite Identification: Understanding the metabolic pathways of these inhibitors is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

-

Tissue Distribution: Assessing the extent of drug distribution to tumor tissues versus normal tissues will provide insights into efficacy and potential off-target toxicities.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug exposure and the desired pharmacological effect (e.g., tumor growth inhibition) is essential for predicting clinically effective doses.[4]

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Potent Mcl-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and resistance to therapy of numerous cancers, making it a high-priority target for drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of potent Mcl-1 inhibitors, using a representative indole-based scaffold as a case study. While the specific compound "Mcl1-IN-3" was not identified in the public literature, this guide focuses on a well-documented class of inhibitors that share the characteristics of a potential Mcl-1 targeted therapeutic.

Discovery of Mcl-1 Inhibitors: A Fragment-Based Approach

The journey to potent and selective Mcl-1 inhibitors has often begun with fragment-based screening methodologies. This approach identifies small, low-affinity molecules ("fragments") that bind to specific pockets of the target protein. These fragments are then optimized and linked together to generate larger, higher-affinity lead compounds.

One successful strategy involved an NMR-based screen of a fragment library to identify two distinct classes of hits that bound to different regions of Mcl-1. Merging fragments from these two classes led to the development of potent indole-based inhibitors with dissociation constants (Ki) in the sub-micromolar range and significant selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2.

Experimental Workflow: Fragment-Based Screening

Caption: Workflow for the discovery of Mcl-1 inhibitors using fragment-based screening.

Synthesis of Indole-Based Mcl-1 Inhibitors

The chemical synthesis of these potent Mcl-1 inhibitors often revolves around a core indole scaffold. The following schemes illustrate a general approach to the synthesis of indole-2-carboxylic acid derivatives, a common class of Mcl-1 inhibitors.

Scheme 1: Synthesis of the Indole Core

A modified Japp-Klingemann reaction is frequently employed to construct the indole core. This is followed by selective reduction and etherification to introduce various substituents, allowing for the exploration of the inhibitor's interaction with different pockets of the Mcl-1 protein.

Scheme 2: Final Compound Synthesis

The final step typically involves the saponification of the ester to yield the carboxylic acid, which is a key functional group for interacting with the Mcl-1 binding groove. N-substituted indoles can also be prepared through alkylation prior to hydrolysis.

Quantitative Data Presentation

The following tables summarize the biological activity of representative indole-based Mcl-1 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Compound | Mcl-1 Ki (nM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | H929 Cell Growth Inhibition GI50 (nM) | A427 Cell Growth Inhibition GI50 (nM) |

| Compound 9 | - | - | - | - | - |

| Compound 18 | - | - | - | - | - |

| Compound 26 | <1 | 1.8 | 36 | 90 | - |

Data for compounds 9, 18, and 26 are representative examples from published studies.

Table 2: In Vivo Efficacy of a Representative Mcl-1 Inhibitor

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Regressions |

| HL-60 | Compound 47 | 63.7 | - |

| THP-1 | Compound 47 | 57.4 | - |

| NCI-H929 | Compound 26 | - | Yes |

| A427 | Compound 26 + Docetaxel | - | Enhanced Response |

Data compiled from various studies on potent Mcl-1 inhibitors.

Experimental Protocols

General Synthetic Chemistry

Detailed synthetic procedures for compounds are typically found in the supporting information of the primary scientific literature. A general procedure for the synthesis of indole-based inhibitors is as follows:

-

Indole Core Formation: Utilize a modified Japp-Klingemann reaction with the appropriate starting materials.

-

Reduction: Selectively reduce the ester functionality using a reducing agent such as BH3.

-

Etherification: Couple the resulting alcohol with various aromatic alcohols under Mitsunobu conditions.

-

Saponification: Hydrolyze the ester to the corresponding carboxylic acid using a base like lithium hydroxide.

-

Purification: Purify the final compounds using techniques such as flash chromatography and reverse-phase HPLC.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from the Mcl-1 protein.

-

Reagents: Recombinant Mcl-1 protein, fluorescently labeled Bim BH3 peptide, assay buffer.

-

Procedure:

-

Incubate a fixed concentration of Mcl-1 and the fluorescent peptide.

-

Add serial dilutions of the test compound.

-

Measure the fluorescence polarization after incubation.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Cell Viability Assay

Cell viability is assessed to determine the cytotoxic effect of the inhibitors on cancer cell lines.

-

Cell Lines: Mcl-1 dependent (e.g., H929) and Mcl-1 independent cell lines.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat with serial dilutions of the inhibitor for a specified time (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo).

-

Measure luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Mechanism of Action and Signaling Pathways

Mcl-1 inhibitors act as BH3 mimetics. They bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptosis pathway.

Signaling Pathway of Mcl-1 Inhibition

Caption: Mechanism of apoptosis induction by Mcl-1 inhibitors.

Conclusion

The discovery and development of potent and selective Mcl-1 inhibitors represent a significant advancement in cancer therapeutics. Through sophisticated techniques like fragment-based screening and structure-guided design, researchers have successfully identified novel chemical scaffolds, such as the indole-based inhibitors, that demonstrate promising preclinical activity. The detailed understanding of their synthesis, mechanism of action, and biological effects provides a solid foundation for the ongoing efforts to translate these findings into effective clinical treatments for a wide range of malignancies.

Mcl1-IN-3: A Chemical Probe for Interrogating Mcl-1 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic member of the Bcl-2 family, is a critical regulator of cell survival and a prominent target in cancer therapy. Overexpression of Mcl-1 is implicated in the pathogenesis and chemoresistance of numerous malignancies. Small molecule inhibitors of Mcl-1 are therefore invaluable tools for both basic research and drug development. This technical guide provides a comprehensive overview of Mcl1-IN-3, a potent and selective chemical probe for studying Mcl-1 biology. This document details its mechanism of action, summarizes its biochemical and potential cellular activities, and provides representative experimental protocols for its characterization.

Introduction to Mcl-1

Mcl-1 is an essential protein that governs the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1] Its expression is tightly regulated by various signaling pathways, including those mediated by JNK, GSK3, and AKT, which control its transcription, translation, and proteasomal degradation.[2] Dysregulation of Mcl-1 is a common feature in many cancers, contributing to tumor initiation, progression, and resistance to therapy.[3]

This compound: A Specific Mcl-1 Inhibitor

This compound is a small molecule inhibitor of Mcl-1, identified as compound 57 in patent WO2015153959A2. Its discovery provides researchers with a valuable tool to specifically probe the functions of Mcl-1 in various biological contexts.

Chemical Structure:

SMILES representation of this compound

CAS Number: 1814891-79-6

Quantitative Data

The following table summarizes the reported biochemical potency of this compound against Mcl-1.

| Parameter | Value (µM) | Assay Type | Source |

| IC50 | 0.67 | Not Specified | |

| Ki | 0.13 | Not Specified |

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the hydrophobic groove on the Mcl-1 protein. This binding competitively inhibits the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim, Bak, and Bax. By disrupting these protein-protein interactions, this compound liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic cascade.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments to characterize the activity of Mcl-1 inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of an inhibitor to Mcl-1 by measuring the disruption of the Mcl-1/Bim interaction.

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated Bim-BH3 peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-Mcl-1 antibody (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add Mcl-1 protein and the biotinylated Bim-BH3 peptide.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate at room temperature for 1 hour.

-

Add the Europium-labeled streptavidin and APC-labeled anti-Mcl-1 antibody mixture.

-

Incubate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay can also be used to measure the disruption of Mcl-1 protein-protein interactions.

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated pro-apoptotic peptide (e.g., Bak or Noxa BH3 peptide)

-

Streptavidin-coated donor beads

-

Anti-Mcl-1 antibody-conjugated acceptor beads

-

Assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

Add Mcl-1 protein, biotinylated pro-apoptotic peptide, and the diluted inhibitor to the wells of a 384-well plate.

-

Incubate at room temperature for 1 hour.

-

Add streptavidin-coated donor beads and incubate for 30 minutes in the dark.

-

Add anti-Mcl-1 antibody-conjugated acceptor beads and incubate for 1 hour in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

Analyze the data to determine the IC50 of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-Mcl-1 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures for 3 minutes.

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Mcl-1 in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble Mcl-1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is commonly used.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line known to be dependent on Mcl-1

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

-

Plot tumor growth curves to assess the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for evaluating an Mcl-1 inhibitor.

Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.

Caption: A typical workflow for the evaluation of an Mcl-1 inhibitor.

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of Mcl-1 in cellular processes, particularly in the context of cancer biology. Its specificity and potency make it a suitable tool for dissecting Mcl-1-dependent signaling pathways and for validating Mcl-1 as a therapeutic target. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this compound and other novel Mcl-1 inhibitors, facilitating further research into the development of effective anti-cancer therapies.

References

- 1. Modeling the Binding of Anticancer Peptides and Mcl-1 [mdpi.com]

- 2. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mcl1-IN-3 in In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mcl1-IN-3, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), in in vitro cell viability and apoptosis assays.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 prevents programmed cell death by binding to and sequestering pro-apoptotic proteins such as Bak and Bax.[1][3] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to chemotherapy.[4] this compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners and inducing apoptosis in Mcl-1-dependent cancer cells.[4]

Mechanism of Action

This compound functions as a BH3 mimetic. By occupying the BH3-binding groove of Mcl-1, it competitively inhibits the binding of pro-apoptotic proteins like Bak and Bax. This leads to the release and activation of these pro-apoptotic effectors, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1][3][5]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in a representative cancer cell line. This data is essential for designing experiments and interpreting results.

| Compound | Cell Line | Assay Type | IC50 |

| This compound | OPM-2 (Multiple Myeloma) | Cell Viability | 19 nM |

Signaling Pathway Diagram

The diagram below illustrates the role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action for this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a plate-based assay.

Experimental Protocols

Below are detailed protocols for commonly used in vitro cell viability assays to evaluate the efficacy of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., OPM-2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

-

-

Compound Treatment:

-

Follow the same compound treatment procedure as in the MTT assay.

-

-

Luminescent Assay:

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the luminescent reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Follow the same data analysis procedure as in the MTT assay to determine the IC50 value.

-

Troubleshooting and Considerations

-

Cell Density: Optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

-

Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a concentration that affects cell viability (typically ≤ 0.5%).

-

Incubation Time: The optimal incubation time with this compound may vary between cell lines and should be determined empirically.

-

Assay Choice: The choice of viability assay can depend on the cell type and the potential for compound interference with the assay chemistry. It is advisable to confirm results with a secondary, mechanistically different assay (e.g., an apoptosis assay like Annexin V/PI staining).

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multiple mechanisms of MCL1 in the regulation of cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETD | Mechanism of caspase-3 activation and Mcl-1 inhibition in the regulation of apoptosis | ID: h989r433c | Emory Theses and Dissertations [etd.library.emory.edu]

Application Notes and Protocols for In Vivo Mouse Studies with Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with Mcl-1 inhibitors. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these therapeutic agents in preclinical cancer models.

Introduction to Mcl-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the induction of apoptosis. Inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce cancer cell death, particularly in tumors that are dependent on Mcl-1 for survival.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a critical regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 binds to and sequesters pro-apoptotic effector proteins like Bak and pro-apoptotic BH3-only proteins like Bim and Puma. This prevents the oligomerization of Bak and Bax, which is a key step in mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Survival signals, such as those from the PI3K/Akt pathway, can promote Mcl-1 stability. Conversely, cellular stress can lead to the phosphorylation and subsequent degradation of Mcl-1, sensitizing the cell to apoptosis. Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, thereby liberating these proteins to trigger the apoptotic cascade.

Caption: Mcl-1 Signaling Pathway in Apoptosis.

In Vivo Dosage of Mcl-1 Inhibitors in Mouse Models

The dosage of Mcl-1 inhibitors for in vivo mouse studies can vary depending on the specific compound, the tumor model, and the route of administration. The following table summarizes reported dosages for various Mcl-1 inhibitors.

| Mcl-1 Inhibitor | Dosage | Route of Administration | Mouse Model | Reference |

| Compound 26 | 60 - 80 mg/kg | Intravenous (IV) | NCI-H929 multiple myeloma xenograft | [1][2] |

| UMI-77 | 60 mg/kg | Intravenous (IV) | BxPC-3 pancreatic cancer xenograft | [3] |

| S63845 | 12.5 mg/kg (MTD) | Intravenous (IV) | Humanized Mcl-1 mice | |

| AZD5991 | 10 - 30 mg/kg | Intravenous (IV) | MOLP-8 multiple myeloma xenograft | |

| A-1210477 | 60 mg/kg | Intravenous (IV) | MDA-MB-468 breast cancer xenograft |

Note: It is crucial to perform dose-finding and maximum tolerated dose (MTD) studies for any new Mcl-1 inhibitor to determine the optimal therapeutic window and minimize toxicity.

Experimental Protocols

Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of Mcl-1 inhibitors.

Materials:

-

Cancer cell line of interest (e.g., NCI-H929, BxPC-3)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Immunodeficient mice (e.g., BALB/c nude, SCID), 4-6 weeks old

-

1 mL syringes with 27-30 gauge needles

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture cancer cells in appropriate medium until they reach 70-80% confluency.

-

Harvest the cells by trypsinization and wash them twice with sterile PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Animal Preparation and Cell Injection:

-

Anesthetize the mice using a method approved by the Institutional Animal Care and Use Committee (IACUC).

-

Wipe the injection site (typically the flank) with 70% ethanol.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the Mcl-1 inhibitor or vehicle control according to the planned dosing schedule.

-

Caption: Subcutaneous Xenograft Model Workflow.

Mcl-1 Inhibitor Formulation and Administration

Formulation: The formulation of Mcl-1 inhibitors for intravenous injection requires careful consideration to ensure solubility and stability. A common formulation involves dissolving the compound in a vehicle such as:

-

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

2% Vitamin E TPGS in 0.9% NaCl.

Note: The final formulation should be sterile-filtered before injection.

Administration:

-

Route: Intravenous (tail vein) injection is a common route for administering Mcl-1 inhibitors in mouse studies.

-

Volume: The injection volume should be kept low, typically around 100 µL per 20g mouse.

-

Frequency and Duration: The treatment schedule will depend on the pharmacokinetic and pharmacodynamic properties of the inhibitor. It can range from a single dose to daily or intermittent dosing for several weeks.

Pharmacodynamic Analysis

To confirm the on-target activity of the Mcl-1 inhibitor in vivo, it is essential to perform pharmacodynamic studies on tumor tissues.

This protocol is for assessing the disruption of the Mcl-1:Bim complex in tumor tissues following treatment with an Mcl-1 inhibitor.

Materials:

-

Tumor tissue samples from treated and control mice

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-Bim antibody for Western blotting

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Tissue Lysis:

-

Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen.

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Bim antibody to detect the amount of Bim co-immunoprecipitated with Mcl-1. A decrease in the Bim signal in the treated samples compared to the control indicates disruption of the Mcl-1:Bim complex.

-

This assay measures the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Materials:

-

Tumor tissue lysates (prepared as for Co-IP)

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Lysate Preparation:

-

Prepare tumor lysates as described in the Co-IP protocol.

-

-

Assay:

-

Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay kit.

-

Typically, the lysate is mixed with the assay reagent containing a luminogenic caspase-3/7 substrate.

-

Incubate the mixture at room temperature.

-

-

Measurement:

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase-3/7 activity in the sample. An increase in luminescence in the treated samples indicates apoptosis induction.

-

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in tables and graphs for clear presentation and comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.

Key Endpoints to Analyze:

-

Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

-

Tumor Regression: A decrease in tumor volume from the initial size at the start of treatment.

-

Animal Body Weight: Monitored as an indicator of treatment-related toxicity.

-

Pharmacodynamic Markers: Changes in Mcl-1:Bim complex formation and caspase-3/7 activity.

By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy and mechanism of action of Mcl-1 inhibitors, providing a solid foundation for their further development as cancer therapeutics.

References

Application Notes: Probing Mcl-1 Inhibition with Mcl1-IN-3 Using Western Blot

References

- 1. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. targetmol.com [targetmol.com]

- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 5. Sample preparation for western blot | Abcam [abcam.com]

- 6. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for Mcl-1 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment.[1][2] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding.[2] When a compound binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation.[2]

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[2][3] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Noxa, thereby preventing the initiation of the apoptotic cascade.[4][5] Overexpression of Mcl-1 is a known resistance mechanism in various cancers, making it a prime therapeutic target.[5][6] Mcl-1 inhibitors, such as Mcl1-IN-3, are designed as BH3 mimetics to occupy the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing cell death.[3][7]

These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of Mcl-1 inhibitors. While specific quantitative data for this compound is not publicly available, this document presents a generalized protocol and representative data from other well-characterized Mcl-1 inhibitors to serve as a guide for researchers.

Mcl-1 Signaling Pathway and Inhibitor Mechanism of Action

Mcl-1 is a central regulator of the intrinsic apoptotic pathway. Under normal conditions, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing its oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP). BH3-only proteins, such as Noxa, can bind to Mcl-1, displacing Bak and triggering apoptosis. Mcl-1 inhibitors are designed to mimic the action of BH3-only proteins.

Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.

CETSA Experimental Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining. Ligand binding stabilizes the protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the untreated control.

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Materials and Reagents

-

Cell Line: HCT116 or other cancer cell line expressing endogenous Mcl-1.

-

Culture Medium: McCoy's 5A (for HCT116) or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Mcl-1 Inhibitor: this compound (or other Mcl-1 inhibitors like S63845, AMG176).

-

Vehicle Control: Dimethyl sulfoxide (DMSO).

-

Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS).

-

Lysis Buffer: PBS with 1% NP-40 and protease inhibitors.

-

Antibodies: Primary antibody against Mcl-1, secondary HRP-conjugated antibody.

-

Detection Reagents: Chemiluminescence substrate.

Protocol 1: CETSA Melt Curve for Mcl-1

This protocol determines the thermal stability profile of Mcl-1 in the presence and absence of an inhibitor.

-

Cell Culture and Treatment:

-

Seed HCT116 cells in T-75 flasks and grow to 70-80% confluency.

-

Treat cells with the Mcl-1 inhibitor (e.g., 5 µM) or DMSO (vehicle control) for 2 hours at 37°C.[8]

-

-

Cell Harvesting and Lysis:

-

Harvest cells by trypsinization, wash once with PBS, and resuspend in HBSS.

-

Lyse the cells by subjecting them to four cycles of freezing (dry ice/ethanol for 5 minutes) and thawing (37°C water bath for 5 minutes).[8]

-

-

Heat Challenge:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[8] Include an unheated control at 37°C.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Separation of Soluble Fraction:

-

Centrifuge the samples at 13,200 rpm for 5 minutes at 4°C to pellet the aggregated proteins.[8]

-

Carefully collect the supernatant (soluble fraction).

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody.

-

Quantify the band intensities and plot the percentage of soluble Mcl-1 relative to the unheated control against the temperature to generate a melt curve.

-

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol assesses the concentration-dependent stabilization of Mcl-1 by an inhibitor at a single, optimized temperature.

-

Determine Optimal Temperature:

-

From the CETSA melt curve (Protocol 1), identify a temperature that results in significant, but not complete, Mcl-1 precipitation in the vehicle-treated sample (typically the Tagg value).

-

-

Cell Treatment with Dose Range:

-

Seed and culture cells as described above.

-

Treat cells with a serial dilution of the Mcl-1 inhibitor (e.g., 0.01 µM to 10 µM) and a vehicle control for 2 hours at 37°C.

-

-

Heat Challenge and Sample Processing:

-

Harvest and lyse the cells as in Protocol 1.

-

Heat all lysate samples at the predetermined optimal temperature for 3 minutes.

-

Separate and collect the soluble fractions as described previously.

-

-

Analysis:

-

Analyze the soluble Mcl-1 levels by Western blotting.

-

Plot the percentage of soluble Mcl-1 against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

-

Data Presentation

The following table summarizes representative quantitative data for Mcl-1 inhibitors from CETSA experiments. This data can be used as a reference for expected outcomes when performing CETSA with this compound.

| Mcl-1 Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |

| S63845 | HCT116 | CETSA Melt Curve | Thermal Stabilization | Markedly protected Mcl-1 from heat-induced denaturation | [8] |

| AMG176 | HCT116 | CETSA Melt Curve | Thermal Stabilization | Markedly protected Mcl-1 from heat-induced denaturation | [8] |

| A-1210477 | Various | ITDRF CETSA | Binding Potency | Similar rank-order and selectivity to in vitro binding assays | [9] |

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct interaction of small molecules with their intended targets in a physiologically relevant context. The protocols outlined in these application notes provide a robust framework for assessing the target engagement of this compound and other Mcl-1 inhibitors. By demonstrating that a compound binds to Mcl-1 in intact cells, researchers can gain crucial insights that link target engagement to cellular phenotype and downstream pharmacological effects, thereby accelerating the drug discovery and development process.

References

- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 2. MCL1 - Wikipedia [en.wikipedia.org]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-regulating Domain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Mcl1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to conventional therapies.[1] Consequently, the development of small molecule inhibitors targeting Mcl-1 is a promising strategy in oncology. Mcl1-IN-3 is a potent and selective inhibitor of Mcl-1 with a reported half-maximal inhibitory concentration (IC50) of 0.67 µM and a binding affinity (Ki) of 0.13 µM.[2][3][4] By binding to Mcl-1, this compound disrupts its interaction with pro-apoptotic partners, leading to the activation of the apoptotic pathway.

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the quantitative assessment of apoptosis by differentiating between viable, early apoptotic, and late apoptotic/necrotic cells.

Mcl-1 Signaling Pathway in Apoptosis and Inhibition by this compound

The intrinsic pathway of apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1] this compound, as a selective Mcl-1 inhibitor, binds to the BH3-binding groove of Mcl-1, displacing Bak and Bax. This allows Bak and Bax to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.[5]

Experimental Protocols

Materials

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Microcentrifuge tubes

-

Cell culture plates/flasks

Cell Culture and Treatment

-

Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/mL and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight.

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.

-

Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Annexin V and Propidium Iodide Staining

-

Harvest Cells:

-

Suspension cells: Transfer the cells from each well to a separate microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Adherent cells: Aspirate the medium (which may contain apoptotic floating cells) and transfer to a microcentrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium. Centrifuge at 300 x g for 5 minutes.

-

-

Wash Cells: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

-

Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining:

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour.

Flow Cytometry Analysis

-

Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

-

Use unstained cells to set the baseline fluorescence.

-

Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often considered non-viable)

-

Experimental Workflow

Representative Data

Disclaimer: The following data is representative of the effects of potent and selective Mcl-1 inhibitors and is provided for illustrative purposes. Actual results with this compound may vary depending on the cell line and experimental conditions.

The table below summarizes the percentage of apoptotic cells (early + late) in different leukemia cell lines after 24 hours of treatment with the selective Mcl-1 inhibitor S63845, as determined by Annexin V/PI flow cytometry.[1]

| Cell Line | S63845 Concentration (nM) | % Apoptotic Cells (Mean ± SEM) |

| Jurkat | 0 | 5 ± 1.2 |

| 6.25 | 8 ± 1.5 | |

| 12.5 | 12 ± 2.1 | |

| 25 | 25 ± 3.5 | |

| U937 | 0 | 6 ± 1.8 |

| 50 | 15 ± 2.5 | |

| 100 | 35 ± 4.2 | |

| 200 | 60 ± 5.1 | |

| THP-1 | 0 | 7 ± 2.0 |

| 100 | 20 ± 3.1 | |

| 200 | 45 ± 4.8 | |

| 400 | 75 ± 6.3 |

The following table presents data for the Mcl-1 inhibitor AZD5991 in acute myeloid leukemia (AML) cell lines after 24 hours of treatment, also measured by Annexin V/PI flow cytometry.[6]

| Cell Line | AZD5991 Concentration (nM) | % Apoptotic Cells (Mean ± SEM) |

| MOLM-13 | 0 | 8 ± 1.5 |

| 100 | 25 ± 3.0 | |

| 200 | 50 ± 4.5 | |

| 400 | 80 ± 5.8 | |

| THP-1 | 0 | 7 ± 1.9 |

| 200 | 22 ± 2.8 | |

| 400 | 48 ± 4.1 | |

| 800 | 78 ± 6.0 |

The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in apoptosis studies. The combination of detailed methodologies, pathway and workflow visualizations, and representative data will facilitate the accurate assessment of the pro-apoptotic activity of this Mcl-1 inhibitor. Careful adherence to these protocols will ensure reproducible and reliable results for advancing cancer research and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DLBCL/MCL xenograft model | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mcl1-IN-3 in 3D Spheroid Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Mcl-1 inhibitor, Mcl1-IN-3, in three-dimensional (3D) spheroid culture models. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to facilitate research into the efficacy of Mcl-1 inhibition in a more physiologically relevant tumor microenvironment.

Introduction to Mcl-1 and 3D Spheroid Cultures

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] Its overexpression is a common feature in a wide range of human cancers and is frequently associated with tumor progression and resistance to conventional therapies.[3][4][5][6] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][3][4]

Traditional two-dimensional (2D) cell cultures fail to recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors.[7][8] In contrast, 3D spheroid culture models offer a more representative in vitro system, mimicking the architecture and microenvironment of solid tumors.[7][8][9] Consequently, assessing the efficacy of anti-cancer agents like this compound in 3D spheroids can provide more predictive insights into their potential clinical utility.

Principle of this compound Action

This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the Mcl-1 protein.[10] By occupying this groove, this compound competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins. This disruption liberates Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][3]

Data Presentation

The following table provides a template for summarizing quantitative data from experiments with this compound in 3D spheroid cultures. As specific data for this compound in 3D models is not yet widely published, example data for a similar Mcl-1 inhibitor, S63845, is included for illustrative purposes. Researchers should replace this with their own experimental results.